molecular formula C13H10OS2 B14139794 (5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol CAS No. 1211-41-2

(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol

Cat. No.: B14139794
CAS No.: 1211-41-2
M. Wt: 246.4 g/mol
InChI Key: OWMCNWKJRDTTBD-UHFFFAOYSA-N
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Description

(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is an organic compound belonging to the class of bithiophenes It is characterized by the presence of a but-3-en-1-yn-1-yl group attached to the 5-position of a 2,2’-bithiophene core, with a methanol group at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the But-3-en-1-yn-1-yl Group: The but-3-en-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated bithiophene derivative.

    Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where a formyl group is first introduced and then reduced to a hydroxymethyl group.

Industrial Production Methods

Industrial production methods for (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(3-buten-1-ynyl)-2,2’-bithiophene: A closely related compound with similar structural features.

    2,2’-Bithiophene: The parent compound without the but-3-en-1-yn-1-yl and methanol groups.

    5-(But-3-en-1-ynyl)-2,2’-bithiophene: Another similar compound with slight structural variations.

Uniqueness

(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is unique due to the presence of both the but-3-en-1-yn-1-yl group and the methanol group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

1211-41-2

Molecular Formula

C13H10OS2

Molecular Weight

246.4 g/mol

IUPAC Name

[5-(5-but-3-en-1-ynylthiophen-2-yl)thiophen-2-yl]methanol

InChI

InChI=1S/C13H10OS2/c1-2-3-4-10-5-7-12(15-10)13-8-6-11(9-14)16-13/h2,5-8,14H,1,9H2

InChI Key

OWMCNWKJRDTTBD-UHFFFAOYSA-N

Canonical SMILES

C=CC#CC1=CC=C(S1)C2=CC=C(S2)CO

Origin of Product

United States

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